molecular formula C12H12N4 B2989927 2,4,8-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 890624-00-7

2,4,8-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

Cat. No. B2989927
CAS RN: 890624-00-7
M. Wt: 212.256
InChI Key: QAVNGKYIJQGHKN-UHFFFAOYSA-N
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Description

2,4,8-Trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is a complex organic compound . It is a derivative of pyrazolopyrimidines, which are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . These compounds form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .


Synthesis Analysis

The compound was synthesized in laboratories by new simple methods to act as a fluorescent reagent for the analysis of certain drugs . The synthesis involved the reaction of an ester with POCl3 to afford pyridopyrazolopyrimidine .


Molecular Structure Analysis

The molecular formula of 2,4,8-Trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine is C12H12N4 . The structure was confirmed through elemental and spectral analyses .


Chemical Reactions Analysis

The compound has been used in chemical reactions as a fluorescent reagent. The interaction between the studied drugs and the fluorophore was found to be quenching . The quenching mechanisms were studied and interpreted through the Stern–Volmer relationship .


Physical And Chemical Properties Analysis

The compound possesses a fluorescence at λ em 422 nm when excited at 328 nm . More detailed physical and chemical properties were not found in the retrieved papers.

properties

IUPAC Name

4,6,11-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-7-4-5-10-11(13-7)15-16-9(3)6-8(2)14-12(10)16/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVNGKYIJQGHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NN3C(=CC(=NC3=C2C=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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